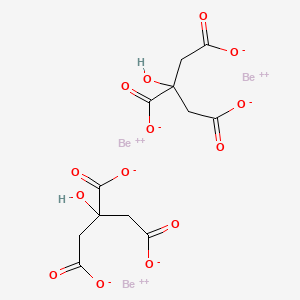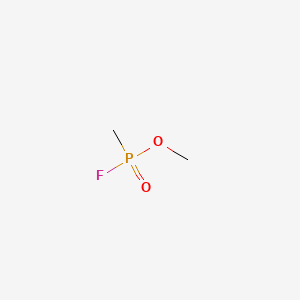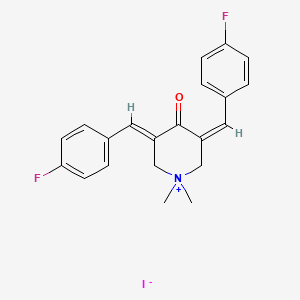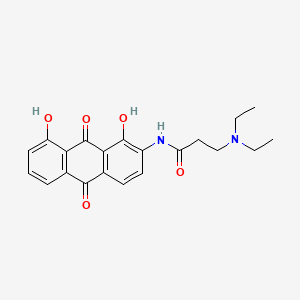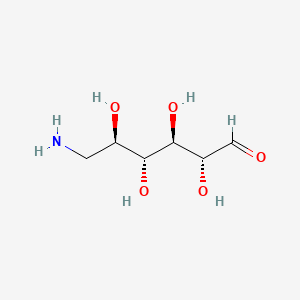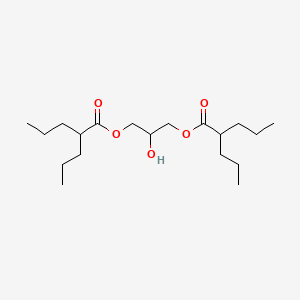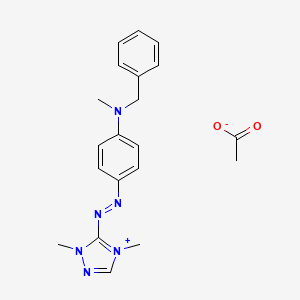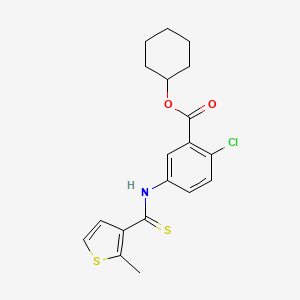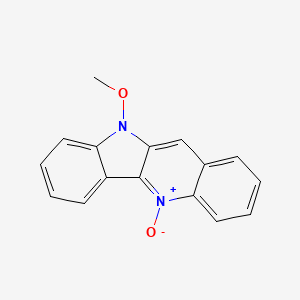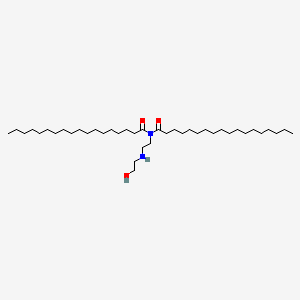![molecular formula C21H18ClN5O2 B12673143 [3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate CAS No. 125802-60-0](/img/structure/B12673143.png)
[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) is a complex organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a phenol group, a purine derivative, and a propanoate ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3-iodo tyrosine with methanol in the presence of thionyl chloride to form 2-amino-3-iodophenyl-propanoate. The amino group is then protected using tert-butyloxycarbonyl (t-Boc) and sodium bicarbonate in methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and protection reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The purine derivative can undergo reduction reactions to form dihydropurines.
Substitution: Electrophilic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydropurines and tetrahydropurines.
Substitution: Halogenated phenols and purine derivatives.
Aplicaciones Científicas De Investigación
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the purine derivative can interact with nucleic acid bases and enzymes. These interactions can modulate biological processes and pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, acetate (ester)
- Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, butanoate (ester)
Uniqueness
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) is unique due to its specific ester linkage and the presence of a propanoate group, which can influence its chemical reactivity and biological activity. Compared to its acetate and butanoate analogs, the propanoate ester may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.
Propiedades
Número CAS |
125802-60-0 |
|---|---|
Fórmula molecular |
C21H18ClN5O2 |
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
[3-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl] propanoate |
InChI |
InChI=1S/C21H18ClN5O2/c1-2-17(28)29-16-10-6-9-15(11-16)24-19-18-20(26-21(22)25-19)27(13-23-18)12-14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3,(H,24,25,26) |
Clave InChI |
LLOOKIGRINYNMN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



